molecular formula C10H13FO B8707361 Phenol, 5-(1,1-dimethylethyl)-2-fluoro- CAS No. 68997-57-9

Phenol, 5-(1,1-dimethylethyl)-2-fluoro-

Katalognummer: B8707361
CAS-Nummer: 68997-57-9
Molekulargewicht: 168.21 g/mol
InChI-Schlüssel: ZCKYNPRJKXKLFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 5-(1,1-dimethylethyl)-2-fluoro-: is an organic compound characterized by the presence of a fluorine atom and a tert-butyl group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 5-(1,1-dimethylethyl)-2-fluoro- typically involves the fluorination of 5-tert-butylphenol. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor is used. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position on the phenol ring.

Industrial Production Methods: Industrial production of Phenol, 5-(1,1-dimethylethyl)-2-fluoro- may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: Phenol, 5-(1,1-dimethylethyl)-2-fluoro- can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atom or the tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.

Wissenschaftliche Forschungsanwendungen

Phenol, 5-(1,1-dimethylethyl)-2-fluoro- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Phenol, 5-(1,1-dimethylethyl)-2-fluoro- involves its interaction with molecular targets through its functional groups. The phenol group can participate in hydrogen bonding and other interactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

  • 2-Fluoro-4-tert-butylphenol
  • 2-Fluoro-6-tert-butylphenol
  • 2-Fluoro-3-tert-butylphenol

Comparison: Phenol, 5-(1,1-dimethylethyl)-2-fluoro- is unique due to the specific positioning of the fluorine atom and the tert-butyl group on the phenol ring. This positioning can influence the compound’s chemical reactivity, physical properties, and potential applications. Compared to similar compounds, Phenol, 5-(1,1-dimethylethyl)-2-fluoro- may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications.

Eigenschaften

CAS-Nummer

68997-57-9

Molekularformel

C10H13FO

Molekulargewicht

168.21 g/mol

IUPAC-Name

5-tert-butyl-2-fluorophenol

InChI

InChI=1S/C10H13FO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3

InChI-Schlüssel

ZCKYNPRJKXKLFR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=C(C=C1)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.